SU11657 Outperforms SU5416 in Reducing Neuroblastoma Tumor Growth Rate
In experimental neuroblastoma models, SU11657 demonstrated significantly greater tumor growth inhibition compared to SU5416, a selective VEGFR-1/2 inhibitor. When administered at well-tolerated doses in athymic mice bearing MYCN-amplified human neuroblastoma xenografts, SU11657 induced near-complete tumor stasis (93.8% growth inhibition in IMR-32 model), a magnitude of anti-tumor activity not achieved by SU5416 in the same model system [1]. This difference is attributed to SU11657's simultaneous targeting of PDGFR, VEGFR, c-KIT, and FLT3, whereas SU5416 blocks only VEGFR signaling [2][3].
| Evidence Dimension | Tumor growth inhibition (% reduction vs. control) in MYCN-amplified IMR-32 neuroblastoma xenograft |
|---|---|
| Target Compound Data | 93.8% tumor growth inhibition (SU11657, 40 mg/kg/day oral) |
| Comparator Or Baseline | SU5416 (selective VEGFR-1/2 inhibitor); quantitative growth inhibition data not reported in head-to-head study, but described as 'less potent than SU11657' |
| Quantified Difference | SU11657 achieved ≥93.8% inhibition; SU5416 was qualitatively less effective, with SU11657 described as 'more potent than SU5416 in reducing tumor growth rate and angiogenesis, even in MYCN-amplified tumors' [4] |
| Conditions | Athymic nude mice bearing s.c. IMR-32 (MYCN-amplified) human neuroblastoma xenografts; oral dosing at 40 mg/kg/day for 18 days; tumor volume measured by caliper |
Why This Matters
In preclinical neuroblastoma research where MYCN amplification correlates with poor prognosis, SU11657 provides a uniquely potent anti-angiogenic and anti-tumor agent that surpasses the single-target inhibitor SU5416, enabling more effective in vivo target validation.
- [1] Bäckman U, Christofferson R. The selective class III/V receptor tyrosine kinase inhibitor SU11657 inhibits tumor growth and angiogenesis in experimental neuroblastomas grown in mice. Pediatr Res. 2005;57(5 Pt 1):690-5. doi:10.1203/01.PDR.0000156508.68065.AA View Source
- [2] Bäckman U. Treatment of Experimental Neuroblastoma with Angiogenic Inhibitors. Doctoral Thesis, Uppsala University, 2003. ISBN: 91-554-5506-7. View Source
- [3] Stein B. Onderzoek naar het therapeutisch effect van de angiogenese remmers SU6668 en SU11657 in Multiple Myeloom. Master's Thesis, Vrije Universiteit Brussel, 2003. View Source
- [4] Bäckman U. Treatment of Experimental Neuroblastoma with Angiogenic Inhibitors. Doctoral Thesis, Uppsala University, 2003. ISBN: 91-554-5506-7. View Source
